4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid
Overview
Description
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core with a fluorine atom at the 4-position and a carboxylic acid group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Similar compounds have been shown to reduce blood glucose levels , suggesting that this compound may affect pathways related to glucose metabolism.
Result of Action
Similar compounds have been shown to have significant effects on cell migration and invasion , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . By binding to the ATP-binding site of these receptors, this compound effectively blocks their kinase activity, thereby preventing downstream signaling pathways that promote tumor growth and angiogenesis.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In vitro experiments have demonstrated that the compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-metastatic agent. The compound also influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced tumor growth and enhanced cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. The compound binds to the ATP-binding pocket of the receptor’s kinase domain, thereby inhibiting its autophosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival. Additionally, the compound may also interact with other biomolecules, such as proteins and enzymes, to modulate their activity and contribute to its overall therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and migration, as well as increased apoptosis in cancer cells. These findings suggest that this compound maintains its efficacy over time, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound effectively inhibit tumor growth and reduce metastasis without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as weight loss and organ damage, indicating a threshold beyond which adverse effects become prominent. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites may further interact with other biomolecules to exert their therapeutic effects. Additionally, the compound’s influence on metabolic flux and metabolite levels can impact cellular processes, such as energy production and biosynthesis, contributing to its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues, such as tumors, enhance its therapeutic efficacy by ensuring targeted delivery to the site of action. Additionally, the compound’s interactions with binding proteins can influence its bioavailability and distribution, further modulating its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert additional effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated pyridine derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and functional group transformations .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its structural properties.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Fluorinated pyridines: These compounds have fluorine atoms at different positions on the pyridine ring and exhibit different chemical and biological properties.
Uniqueness: 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-11-7(8(12)13)6-4(5)1-2-10-6/h1-3,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEQRMPFYRBTMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732670 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446284-56-6 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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